molecular formula C25H21F2NO4 B8097485 Fmoc-3,4-difluoro-L-homophenylalanine

Fmoc-3,4-difluoro-L-homophenylalanine

Cat. No.: B8097485
M. Wt: 437.4 g/mol
InChI Key: SVHBVIFVZSOURL-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,4-difluoro-L-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluoro group on the phenyl ring, and a homophenylalanine backbone. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound is typically synthesized through a multi-step chemical process starting with the protection of the amino group using the Fmoc group. The phenyl ring is then subjected to electrophilic fluorination to introduce the difluoro groups.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the fluorination process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles and solvents

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Fmoc-3,4-difluoro-L-homophenylalanine is extensively used in peptide synthesis as a building block for creating complex peptides. Its Fmoc group allows for selective deprotection, making it valuable in solid-phase peptide synthesis.

Biology: The compound is used in biological studies to investigate protein interactions and functions. Its unique structure can help in probing the binding sites and mechanisms of action of various proteins.

Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to mimic natural amino acids makes it useful in drug design and discovery.

Industry: Beyond research, it is used in the pharmaceutical industry for the synthesis of peptide-based drugs and other bioactive compounds.

Mechanism of Action

The mechanism by which Fmoc-3,4-difluoro-L-homophenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The difluoro groups on the phenyl ring can influence the binding affinity and specificity of the resulting peptides.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis: Targets the amino group for selective deprotection.

  • Protein Interactions: Binds to specific protein sites, influencing their function and activity.

Comparison with Similar Compounds

  • Fmoc-3,4-difluoro-L-phenylalanine: Similar structure but without the homophenylalanine backbone.

  • Fmoc-L-homophenylalanine: Lacks the difluoro groups on the phenyl ring.

  • Fmoc-D-homophenylalanine: D-enantiomer of the compound.

Uniqueness: The presence of both the Fmoc group and the difluoro groups on the phenyl ring makes Fmoc-3,4-difluoro-L-homophenylalanine unique. These modifications enhance its utility in peptide synthesis and biological studies compared to its similar counterparts.

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Properties

IUPAC Name

(2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHBVIFVZSOURL-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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